3-Chloro-2-oxopropylidene triphenylphosphorane
Overview
Description
It is a yellow crystalline solid that is commonly used in organic synthesis and has various applications in medical, environmental, and industrial research.
Mechanism of Action
Target of Action
It is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
This compound is known to be used in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions . In these reactions, it likely acts as a phosphine ligand, facilitating the palladium-catalyzed cross-coupling of organic halides with organoboron compounds.
Result of Action
The molecular and cellular effects of this compound’s action would likely vary widely depending on the specific context of its use . As a reagent in organic synthesis, its primary effect would be the formation of new covalent bonds, leading to the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature . Additionally, it should be handled with appropriate personal protective equipment and avoided from contact with strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-oxopropylidene triphenylphosphorane typically involves the reaction of triphenylphosphine with 1-chloro-2-propanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also involves purification steps such as recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-oxopropylidene triphenylphosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with various electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as hydrogen chloride, bromine, and other electrophiles are used. The reactions are often conducted in non-polar solvents like hexane or benzene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Addition Reactions: Products include addition compounds with electrophiles.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
3-Chloro-2-oxopropylidene triphenylphosphorane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-(Triphenylphosphoranylidene)-2-propanone: Similar in structure but lacks the chlorine atom.
(2-Oxopropylidene)triphenylphosphorane: Another similar compound with a different functional group.
Acetylmethylene-triphenylphosphorane: Similar in structure but with different substituents.
Uniqueness
3-Chloro-2-oxopropylidene triphenylphosphorane is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
1-chloro-3-(triphenyl-λ5-phosphanylidene)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClOP/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAMPFDYTBDISG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301784 | |
Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13605-66-8 | |
Record name | 1-Chloro-3-(triphenylphosphoranylidene)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13605-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013605668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13605-66-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-(triphenyl phosphoranylidene)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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